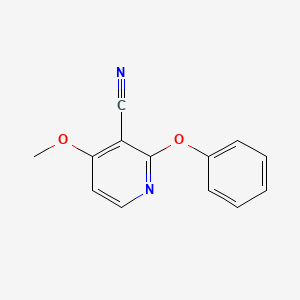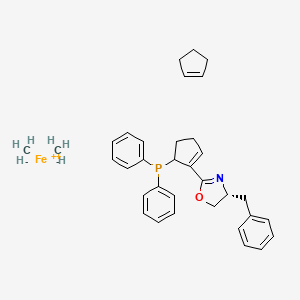
4-Methoxy-2-phenoxynicotinonitrile
描述
4-Methoxy-2-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O2. It is a derivative of nicotinonitrile, characterized by the presence of methoxy and phenoxy groups attached to the nicotinonitrile core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenoxynicotinonitrile typically involves the reaction of 4-methoxybenzaldehyde with 2-phenoxynicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output .
化学反应分析
Types of Reactions
4-Methoxy-2-phenoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-phenoxybenzoic acid.
Reduction: Formation of 4-methoxy-2-phenoxynicotinamide.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
4-Methoxy-2-phenoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-2-phenoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but contains a nitro group instead of a phenoxy group.
2-Phenoxynicotinonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzonitrile: Contains a simpler structure with only a methoxy and nitrile group.
Uniqueness
4-Methoxy-2-phenoxynicotinonitrile is unique due to the combination of methoxy and phenoxy groups attached to the nicotinonitrile core. This structural arrangement provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
4-methoxy-2-phenoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-12-7-8-15-13(11(12)9-14)17-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVTTDUUVLXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2949153.png)

![1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2949155.png)
![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)
![1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2949158.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2949160.png)
![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)
![1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2949162.png)


![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
